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Compound Name: Thiomorpholine-2-carboxylic acid
CAS No.: 134676-66-7
Cat. No.: B152206
Get Quote
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Thiomorpholine-2-carboxylic acid is a heterocyclic building block that has garnered
significant interest within the scientific community, particularly in the fields of medicinal
chemistry and drug discovery.[1] Its unique structure, which incorporates a six-membered
thiomorpholine ring and a reactive carboxylic acid functional group, presents a versatile and
valuable scaffold for the synthesis of complex, biologically active molecules.[1] The presence of
both nitrogen and sulfur atoms within the saturated ring, combined with the synthetic handle of
the carboxyl group, allows for extensive structural modifications.[1] This guide, prepared from
the perspective of a Senior Application Scientist, aims to provide an in-depth exploration of its
core properties, synthesis, and critical applications, offering field-proven insights for
researchers and drug development professionals.

Core Molecular and Physicochemical Properties

A foundational understanding of a molecule begins with its fundamental properties.
Thiomorpholine-2-carboxylic acid is identified by the CAS Number 134676-66-7.[1][2] While
this is the most commonly cited identifier, it is worth noting that its hydrochloride salt is
registered under CAS No. 88492-50-6.[3]
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The key physicochemical properties are summarized below for rapid reference and

comparison.
Property Value Source
ChemShuttle[2],
CAS Number 134676-66-7
Benchchem|[1]
Molecular Formula CsHaNO:2S Benchchem[1]
Molecular Weight 147.2 g/mol Benchchem|[1]
thiomorpholine-2-carboxylic
IUPAC Name ] PubChem[1]
acid
Canonical SMILES C1CSC(CN1)C(=0)O PubChem[1]

ATOPRCUIYMBWLH-
InChl Key Benchchem[1]
UHFFFAOYSA-N

Molecular Structure Analysis

The structure of Thiomorpholine-2-carboxylic acid is fundamental to its utility. The
thiomorpholine ring is a non-aromatic, saturated heterocycle, analogous to morpholine but with
the oxygen atom replaced by sulfur.[4] This substitution has profound implications for the
molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are
critical parameters in drug design. The carboxylic acid moiety at the 2-position provides a
convenient point for chemical elaboration, most commonly through amide bond formation or
other coupling reactions.[1]
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Molecular Structure of Thiomorpholine-2-carboxylic Acid
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Caption: Molecular structure of Thiomorpholine-2-carboxylic acid.
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Synthesis Strategies

The synthesis of Thiomorpholine-2-carboxylic acid and its parent ring system is a topic of
significant academic and industrial research. Methodologies range from classical cyclization
reactions to more modern, efficient flow chemistry processes.

Modern Continuous Flow Synthesis

A highly efficient and modern approach utilizes a telescoped photochemical thiol-ene reaction
followed by a cyclization sequence in a continuous flow system.[1][5] This method is
particularly advantageous due to its use of inexpensive, readily available starting materials:
cysteamine and vinyl chloride.[5]

Causality Behind the Method: The choice of a photochemical thiol-ene "click" reaction is
deliberate; it proceeds via a free-radical mechanism that is rapid and highly efficient, leading to
quantitative yields of the key half-mustard intermediate.[5] Performing this under continuous
flow not only enhances safety and control over the reaction but also allows for operation at high
concentrations (e.g., 4 M), significantly improving process intensity.[5] The subsequent base-
mediated cyclization is a robust and high-yielding step to form the desired thiomorpholine ring.

[5]
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Caption: Continuous flow synthesis of the thiomorpholine scaffold.

Classical Cyclization Methods

Traditional synthetic routes often involve the cyclization of bifunctional precursors. One
common strategy involves the reaction of a dihaloethane derivative with an amino-thiol, or the
intramolecular cyclization of a precursor containing both an amine and a leaving group
separated by a thioether linkage. While effective, these methods can sometimes require
harsher conditions and may not offer the same level of efficiency and scalability as modern flow

techniques.
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Applications in Drug Discovery and Development

The true value of Thiomorpholine-2-carboxylic acid lies in its application as a privileged
scaffold in drug design. Its derivatives have shown a wide array of biological activities.[4]

Kinase Inhibitors

A significant application of the thiomorpholine core is in the development of potent and
selective kinase inhibitors.[1] Research targeting mTOR, a crucial enzyme in oncology, has
shown that replacing a morpholine group with a thiomorpholine can markedly improve cellular
potency and solubility in preclinical drug candidates.[1]

Expert Insight: The sulfur atom in the thiomorpholine ring alters the electronic distribution and
conformation of the ring compared to its oxygen counterpart in morpholine. This seemingly
subtle change can lead to more favorable interactions with the target protein's active site,
enhancing binding affinity. Furthermore, the change in polarity often improves pharmacokinetic
properties, such as solubility and cell permeability, which are critical hurdles in translating a
compound from a lab curiosity to a viable therapeutic.

Dipeptidyl Peptidase IV (DPP-1V) Inhibitors

Thiomorpholine derivatives have been identified as potential inhibitors of Dipeptidyl Peptidase
IV (DPP-IV), an enzyme targeted in the treatment of type 2 diabetes.[1][4] The unique structural
features, including the sulfur atom and the ability to introduce diverse substituents via the
carboxylic acid, make it an attractive scaffold for designing enzyme inhibitors that can form
crucial interactions within the DPP-IV active site.[1]

A Versatile Scaffold for Diverse Bioactivity

The thiomorpholine scaffold is a cornerstone for developing compounds with a wide range of
therapeutic applications, including:

 Antitubercular Activity[4]
» Antiprotozoal and Antimalarial Agents[4]

e Hypolipidemic and Antioxidant Compounds[4]
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o Retinal Protective Agents[4]

Role of Thiomorpholine-2-carboxylic Acid in Drug Discovery
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Caption: Application workflow in medicinal chemistry.
Experimental Protocols and Characterization

Exemplar Protocol: Amide Coupling

The carboxylic acid group is a prime handle for diversification. A standard amide coupling
reaction represents a self-validating system to demonstrate its utility.

Objective: To couple Thiomorpholine-2-carboxylic acid with a primary amine (e.g.,
benzylamine) to form the corresponding amide.

Methodology:
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Activation: Dissolve Thiomorpholine-2-carboxylic acid (1.0 eq) in an anhydrous aprotic
solvent (e.g., Dichloromethane or DMF). Cool the solution to 0 °C in an ice bath.

Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.5
eq). Stir for 20-30 minutes to allow for the formation of the activated ester. The use of HATU
is chosen for its high efficiency and low rate of epimerization.

Amine Addition: Add the primary amine (e.g., benzylamine, 1.2 eq) dropwise to the reaction
mixture.

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor
progress by TLC or LC-MS until the starting material is consumed.

Work-up: Upon completion, dilute the reaction with an organic solvent (e.g., Ethyl Acetate)
and wash sequentially with 1M HCI, saturated NaHCOs solution, and brine.

Purification: Dry the organic layer over anhydrous Na=SOa, filter, and concentrate under
reduced pressure. The crude product can be purified by flash column chromatography on
silica gel to yield the pure amide.

Spectroscopic Characterization (Predicted)

While specific spectra for every derivative are unique, the core moiety has predictable

spectroscopic features.

e Infrared (IR) Spectroscopy: The parent acid will exhibit two highly characteristic absorptions:

a very broad O-H stretch from approximately 2500-3300 cm~* and a sharp, strong C=0
(carbonyl) stretch between 1710-1760 cm~1.[6] Upon amide formation, the broad O-H band
will disappear, and the carbonyl stretch will typically shift to a lower wavenumber (e.g., ~1650
cm~1), with a new N-H stretch appearing around 3300 cm~1.

'H NMR Spectroscopy: The proton on the carbon bearing the carboxyl group (at the 2-
position) will appear as a distinct multiplet. The other protons on the thiomorpholine ring will
resonate in the aliphatic region, typically between 2.5 and 4.0 ppm. The acidic proton of the
carboxyl group is often broad and may exchange with D20.
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e 13C NMR Spectroscopy: The carbonyl carbon of the carboxylic acid is highly deshielded and
will appear at the downfield end of the spectrum, typically between 170-180 ppm. The
carbons of the heterocyclic ring will appear in the 40-70 ppm range.

Safety and Handling

As with any laboratory chemical, proper handling of Thiomorpholine-2-carboxylic acid and its
derivatives is paramount.

» Hazard Identification: The compound is classified with GHS hazard statements indicating it
may be harmful if swallowed, cause skin and serious eye irritation, and may cause
respiratory irritation.[3][7]

o H302: Harmful if swallowed.

o H315: Causes skin irritation.

o H319: Causes serious eye irritation.

o H335: May cause respiratory irritation.

» Safe Handling:

o

Always handle in a well-ventilated area or a chemical fume hood.[8]

o

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves,
and a lab coat.[8][9]

o

Avoid breathing dust or vapors.[9]

[¢]

Wash hands thoroughly after handling.[8][10]
» Storage:
o Keep the container tightly closed in a dry, cool, and well-ventilated place.[8][9]

o Store away from incompatible materials such as strong oxidizing agents.[10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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